Demoxepam C-14
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Overview
Description
Demoxepam C-14 is a benzodiazepine derivative and a metabolite of chlordiazepoxide. It possesses anticonvulsant properties and other characteristic benzodiazepine effects . The compound is known for its role in the central nervous system, particularly in the modulation of GABA (gamma-aminobutyric acid) receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Demoxepam can be synthesized through the hydrolysis of chlordiazepoxide. The process involves the conversion of chlordiazepoxide to demoxepam via a ketone structure . This reaction is concentration-dependent and follows first-order kinetics. The hydrolysis is also temperature-dependent, with higher temperatures accelerating the reaction .
Industrial Production Methods
In industrial settings, the production of demoxepam involves the use of chlordiazepoxide as a precursor. The hydrolysis reaction is carefully controlled to ensure the efficient conversion of chlordiazepoxide to demoxepam. The reaction conditions, including temperature and concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Demoxepam undergoes several types of chemical reactions, including:
Hydrolysis: The conversion of chlordiazepoxide to demoxepam via hydrolysis.
Oxidation: Demoxepam can be oxidized to form various metabolites.
Reduction: Reduction reactions can also occur, leading to different products.
Common Reagents and Conditions
Hydrolysis: Water and appropriate catalysts are used to facilitate the hydrolysis of chlordiazepoxide.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Scientific Research Applications
Demoxepam has several scientific research applications, including:
Neuropharmacology: It is used as a benzodiazepine receptor ligand to study its effects on anxiety and potential therapeutic applications.
Analytical Chemistry: Demoxepam is used in gas chromatography-mass spectrometry (GC-MS) analysis to study its degradation and potential interferences.
Biological Studies: Research on demoxepam’s effects on GABA receptors provides insights into its role in the central nervous system.
Medical Research: Studies on demoxepam’s anticonvulsant properties contribute to the development of new treatments for seizure disorders.
Mechanism of Action
Demoxepam exerts its effects by acting as a GABA-A receptor agonist. It binds to the GABA-A receptors and enhances their response to GABA, the primary inhibitory neurotransmitter in the central nervous system . This action leads to increased inhibitory effects, resulting in sedation, anxiolysis, and anticonvulsant properties . The metabolic pathway of demoxepam involves its conversion from chlordiazepoxide and further breakdown into other metabolites such as nordiazepam and oxazepam .
Comparison with Similar Compounds
Demoxepam is similar to other benzodiazepines, particularly chlordiazepoxide, from which it is derived. Other similar compounds include:
Chlordiazepoxide: The parent compound of demoxepam, known for its anxiolytic and sedative effects.
Nordiazepam: A metabolite of demoxepam with similar pharmacological properties.
Oxazepam: Another metabolite of demoxepam, commonly used for its anxiolytic and sedative effects.
Uniqueness
Demoxepam is unique in its long duration of action and its role as a major metabolite of chlordiazepoxide. It has a slower elimination rate compared to its parent compound, making it effective for prolonged therapeutic effects .
Properties
CAS No. |
72216-20-7 |
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Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
288.70 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2/i14+2 |
InChI Key |
PSADRZMLSXCSAS-HKGQFRNVSA-N |
Isomeric SMILES |
C1[14C](=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl |
Canonical SMILES |
C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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